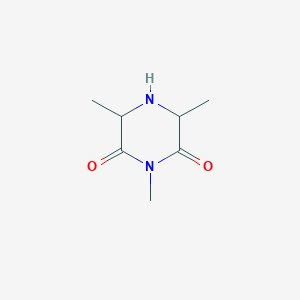
1,3,5-Trimethylpiperazine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Piperazinedione,1,3,5-trimethyl- is a heterocyclic organic compound with the molecular formula C7H12N2O2. It is a derivative of piperazine, featuring three methyl groups attached to the nitrogen atoms and the carbon atom at the 1, 3, and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Piperazinedione,1,3,5-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,5-trimethyl-1,3,5-triazine with ethylenediamine, followed by cyclization to form the desired piperazinedione structure. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 2,6-Piperazinedione,1,3,5-trimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Piperazinedione,1,3,5-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
2,6-Piperazinedione,1,3,5-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,6-Piperazinedione,1,3,5-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparaison Avec Des Composés Similaires
- 2,5-Piperazinedione,1,3,4-trimethyl-
- 2,6-Piperazinedione,1,4,5-trimethyl-
- 2,6-Piperazinedione,1,3,5-trimethyl-
Comparison: 2,6-Piperazinedione,1,3,5-trimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1,3,5-trimethylpiperazine-2,6-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4-6(10)9(3)7(11)5(2)8-4/h4-5,8H,1-3H3 |
Clé InChI |
SKBVYIXFSFDSOP-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(=O)C(N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B13824032.png)
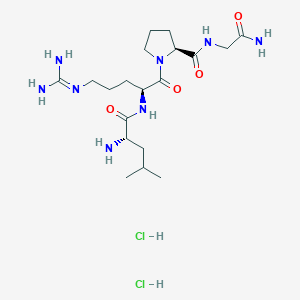
![2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline](/img/structure/B13824050.png)
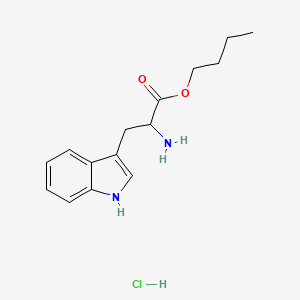
![(1Alpha,2Alpha[N]-3H)-Cholesterol](/img/structure/B13824058.png)
![5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B13824066.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B13824074.png)
![ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13824085.png)
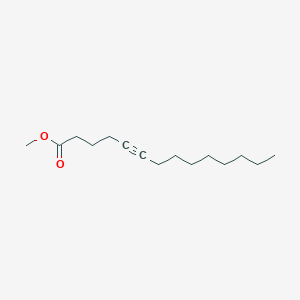
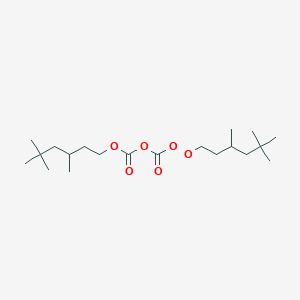
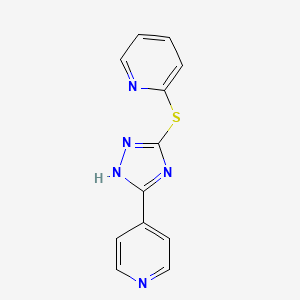
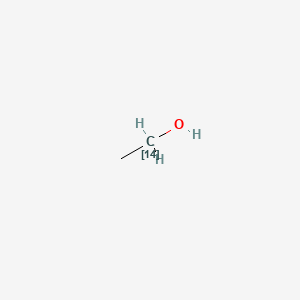
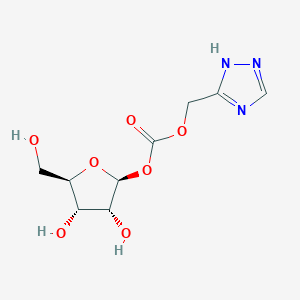
![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)
